4-Aminobenzene-1,3-disulfonic acid

Description

Historical Context and Significance in Industrial and Academic Chemistry

Historically, aminobenzenesulfonic acids have been crucial in the development of synthetic dyes. pbworks.com The discovery of azo dyes, which are synthesized from aromatic amines, marked a revolution in the dye industry. pbworks.com 4-Aminobenzene-1,3-disulfonic acid, as a derivative of aniline (B41778), plays a role as a key intermediate in the synthesis of a variety of dyes, including reactive and direct dyes. pbworks.comdyestuffintermediates.com Its ability to form diazonium salts, which can then couple with other aromatic compounds, is fundamental to the creation of a wide spectrum of colors. pbworks.com This process, known as diazotization and coupling, is a cornerstone of industrial organic chemistry. nih.gov

In the realm of industrial chemistry, the compound is primarily utilized as a dye intermediate. dyestuffintermediates.comsamaterials.com It is a precursor for producing various colorants, such as C.I. Reactive Orange 67 and C.I. Direct Brown 79. dyestuffintermediates.com Beyond the dye industry, its derivatives have found applications in pharmaceuticals. For instance, it is used in the synthesis of arylazopyridoxal phosphate (B84403) and phosphonate (B1237965) derivatives that act as P2 receptor antagonists, which are targets for drugs addressing inflammation and pain. lookchem.comchemicalbook.com

Scope of Research and Interdisciplinary Relevance of this compound

The research landscape for this compound and its related compounds is broad, spanning several scientific disciplines. In analytical chemistry, its parent compound, sulfanilic acid, is used for the quantitative analysis of nitrate (B79036) and nitrite (B80452) ions. wikipedia.org This is achieved through a diazonium coupling reaction that results in a colored azo dye, where the intensity of the color corresponds to the concentration of the ions. wikipedia.org

In materials science, research has explored the use of aminobenzenesulfonic acids in the development of new materials. For example, a periodic mesoporous organosilica functionalized with p-aminobenzenesulfonic acid has been created to act as an efficient solid acid catalyst. nih.gov This nanomaterial has shown success in synthesizing pharmaceutically relevant tetrazole derivatives under environmentally friendly conditions. nih.gov Furthermore, aminobenzenesulfonic acids are used as dopants in the chemical synthesis of polyaniline, a conductive polymer.

The compound also has relevance in environmental science, as it can be a degradation product of certain azo dyes found in industrial wastewater. ebi.ac.uk Understanding its behavior and breakdown is crucial for developing effective water treatment processes. ebi.ac.uk

Structural Features and Reactivity Principles Pertinent to Research Investigations of this compound

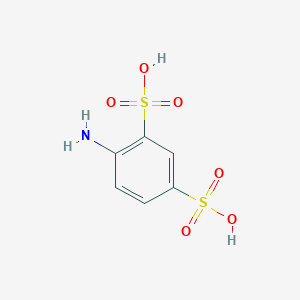

The structure of this compound is central to its chemical behavior. It consists of a benzene (B151609) ring substituted with one amino (-NH2) group and two sulfonic acid (-SO3H) groups at positions 1 and 3. lookchem.comnih.gov The presence of both an acidic (sulfonic acid) and a basic (amino) group makes it an amphoteric molecule, capable of reacting with both acids and bases. noaa.gov The sulfonic acid groups are highly polar, contributing to the compound's water solubility. solubilityofthings.com

The reactivity of this compound is largely dictated by its functional groups. The aromatic amino group is susceptible to diazotization, a reaction with nitrous acid (generated from sodium nitrite and a strong acid) to form a diazonium salt. pbworks.comnih.gov This diazonium salt is an electrophile that can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form an azo compound (-N=N-), which is the basis for many synthetic dyes. pbworks.comnih.gov The sulfonic acid groups are strong acid functionalities and are typically present in their ionized sulfonate form (-SO3-) in neutral or basic solutions. These groups enhance the water solubility of the resulting dyes.

The compound's structure allows for the synthesis of a diverse library of azo dyes by varying the coupling partner. pbworks.com For instance, coupling with 1-naphthol (B170400) produces a dark red dye, while coupling with 2-naphthol (B1666908) can result in an orange dye. ivypanda.com The specific positions of the substituents on the benzene ring influence the electronic properties of the molecule and, consequently, the color and properties of the resulting dyes. ivypanda.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 137-51-9 |

| Molecular Formula | C6H7NO6S2 |

| Molecular Weight | 253.25 g/mol |

| Appearance | White crystalline solid |

| Water Solubility | 4.3 g/L at 21°C |

| Density | 1.844 g/cm³ |

| Boiling Point | 497.45°C |

| Decomposition Temperature | >120°C |

Source: lookchem.comsamaterials.com

Table 2: Key Reactions of this compound

| Reaction Type | Reagents | Product Type | Significance |

| Diazotization | Sodium nitrite, Hydrochloric acid | Diazonium salt | Key intermediate for dye synthesis |

| Azo Coupling | Diazonium salt, Aromatic coupling component (e.g., naphthols, anilines) | Azo dye | Production of a wide range of colored compounds |

Source: pbworks.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-aminobenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO6S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUUNYPYNWXUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059675 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-51-9 | |

| Record name | Aniline-2,4-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,3-benzenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-1,3-BENZENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBE9XQ0O96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Aminobenzene 1,3 Disulfonic Acid

Established Synthetic Pathways for 4-Aminobenzene-1,3-disulfonic Acid

This compound, a key intermediate in the synthesis of various dyes and pharmaceuticals, can be prepared through several established synthetic routes. dyestuffintermediates.comchemicalbook.com These methods primarily involve the sulfonation of aniline (B41778) or its derivatives.

Direct Sulfonation Approaches

Direct sulfonation of aniline is a common method for producing aminobenzenesulfonic acids. emcochemicals.com This typically involves reacting aniline with a sulfonating agent like concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). google.comlibretexts.org The reaction conditions, such as temperature and the ratio of reactants, play a crucial role in determining the isomeric distribution of the products.

For instance, the sulfonation of aniline can yield a mixture of ortho-, meta-, and para-aminobenzenesulfonic acids. The formation of the para-isomer, sulfanilic acid, is often favored. wikipedia.orgquora.com To obtain the disulfonated product, more forcing conditions are generally required.

A study on the sulfonation of aniline with 100% sulfuric acid in an ortho oil suspension at 200°C for 2.5 hours primarily yielded p-sulfanilic acid, with no formation of aniline-2,4-disulfonic acid detected. prepchem.com This highlights the challenge of achieving direct disulfonation to the desired 1,3-disulfonic acid isomer in high yield without the formation of other isomers.

Multi-step Synthesis Routes Involving this compound Precursors

Due to the challenges associated with direct sulfonation, multi-step syntheses are often employed to achieve higher selectivity and purity of this compound. These routes typically involve the use of a protecting group on the amino functionality of aniline to control the regioselectivity of the sulfonation reaction.

One common strategy involves the initial N-acetylation of aniline to form acetanilide (B955). The acetyl group protects the amino group from oxidation and directs the incoming sulfo groups primarily to the para and ortho positions. Subsequent sulfonation of acetanilide followed by hydrolysis of the acetyl group can yield the desired aminobenzenesulfonic acid.

Another approach involves the sulfonation of a precursor that already contains a sulfonic acid group. For example, aniline-3-sulfonic acid can be further sulfonated with oleum at elevated temperatures to produce a mixture of di- and tri-sulfonic acids. Subsequent treatment of this mixture with dilute acid can lead to the formation of aniline-2,5-disulfonic acid. google.comgoogle.com While this example yields a different isomer, the principle of sulfonating a pre-existing sulfonic acid derivative is a valid strategy that could be adapted for the synthesis of the 1,3-disulfonic acid isomer.

Furthermore, a process for preparing 2-aminobenzene-1,4-disulfonic acids involves the reaction of 4-chloro-3-nitrobenzenesulfonic acids with sodium sulfite, followed by reduction. google.com This highlights the use of nitro-substituted precursors in the synthesis of aminobenzenesulfonic acids.

A patent describes a process for preparing aminobenzenedisulfonic acids by dissolving an aniline derivative in sulfuric acid and then adding this solution to oleum. This method is claimed to provide high purity products. google.com

Table 1: Comparison of Synthetic Approaches for Aminobenzenesulfonic Acids

| Method | Starting Material | Key Reagents | Key Conditions | Primary Product(s) | Reference(s) |

| Direct Sulfonation | Aniline | Concentrated H₂SO₄ | High Temperature (180-190°C) | Sulfanilic Acid (p-isomer) | google.com |

| Direct Sulfonation | Aniline | 100% H₂SO₄, ortho oil | 200°C, 2.5 hours | p-Sulfanilic Acid | prepchem.com |

| Multi-step Synthesis | Aniline-3-sulfonic acid | Oleum, then dilute acid | Heating | Aniline-2,5-disulfonic acid | google.comgoogle.com |

| Multi-step Synthesis | Aniline derivative | H₂SO₄, Oleum | Controlled temperature | Aminobenzenedisulfonic acid | google.com |

Reaction Mechanisms Associated with the Formation of this compound

The formation of this compound proceeds through an electrophilic aromatic substitution mechanism. masterorganicchemistry.com The key electrophile in sulfonation reactions is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.comchemistrysteps.com

In the presence of concentrated sulfuric acid, sulfur trioxide is generated through the dissociation of the acid. libretexts.org Fuming sulfuric acid (oleum) is an even richer source of SO₃. libretexts.orglibretexts.org

The mechanism involves the following key steps:

Formation of the Electrophile: Two molecules of sulfuric acid can react to form HSO₃⁺, H₃O⁺, and HSO₄⁻. Alternatively, SO₃ can act as the electrophile directly. khanacademy.org

Electrophilic Attack: The electron-rich benzene (B151609) ring of the aniline derivative attacks the electrophilic sulfur atom of SO₃ or HSO₃⁺. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.comchemistrysteps.com

Deprotonation: A weak base, such as the HSO₄⁻ anion or a water molecule, removes a proton from the carbon atom bearing the newly attached sulfo group, restoring the aromaticity of the ring and forming the sulfonic acid product. masterorganicchemistry.com

The directing effect of the amino group (or its protonated form, the anilinium ion) is a critical factor. The free amino group (-NH₂) is an activating, ortho-, para-directing group. However, in the strongly acidic conditions of sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. quora.com The reaction conditions can therefore influence the position of sulfonation. The reversibility of the sulfonation reaction also plays a role, allowing for the formation of the thermodynamically more stable product over time. libretexts.orgchemistrysteps.com

Optimization of Synthetic Processes for Enhanced Yield and Purity in Research Contexts

Optimizing the synthesis of this compound in a research setting focuses on maximizing the yield of the desired isomer while minimizing the formation of byproducts. Several factors can be manipulated to achieve this.

A patented process for preparing aminobenzenesulfonic acids emphasizes the controlled addition of a sulfuric acid solution of the aniline derivative to oleum at a specific temperature range (10°C to 80°C) to achieve high purity (>97%). google.com This suggests that careful control of temperature and the order of reagent addition are crucial for selectivity.

Another patent highlights a method for producing aniline-2,5-disulfonic acid by sulfonating aniline-3-sulfonic acid with excess oleum, followed by boiling the resulting mixture with dilute acid. This process is reported to yield the pure product in excellent yield. google.com The principle of using a subsequent hydrolysis step to remove unwanted trisulfonated species could be applicable to the synthesis of the 1,3-isomer as well.

Furthermore, a process for preparing 3,4-diaminobenzenesulfonic acid involves reacting 1,2-diaminobenzene with sulfuric acid at a controlled temperature (100-160°C). The patent mentions that adding a small amount of water after the initial sulfonation and stirring for an extended period can reduce the content of disulfonic acid byproducts. google.com This demonstrates that careful control of the water content during the reaction can influence the final product distribution.

Research into the synthesis of related sulfonated compounds, such as benzene-1,4-disulfonamides, has involved multi-parameter optimization campaigns to improve properties like potency and metabolic stability. nih.gov While focused on a different application, the systematic approach of modifying different parts of the molecule to enhance desired characteristics is a relevant strategy for optimizing the synthesis of this compound.

Table 2: Parameters for Optimization of this compound Synthesis

| Parameter | Effect on Reaction | Potential for Optimization |

| Temperature | Influences reaction rate and isomer distribution. | Precise temperature control can favor the formation of the desired isomer and minimize side reactions. |

| Reaction Time | Affects the extent of sulfonation and potential for rearrangement. | Optimization of reaction time can maximize the yield of the disulfonated product. |

| Ratio of Reactants | The concentration of the sulfonating agent impacts the degree of sulfonation. | Adjusting the ratio of the aniline precursor to the sulfonating agent can control the formation of mono-, di-, and tri-sulfonated products. |

| Order of Addition | Can influence local concentrations and heat generation. | Controlled addition of reagents can improve selectivity and safety. |

| Solvent/Medium | Can affect the solubility of reactants and the reaction pathway. | The use of a suitable solvent or reaction medium can enhance the yield and purity. |

| Post-reaction Treatment | Can be used to remove impurities or convert intermediates. | Steps like controlled hydrolysis or recrystallization can significantly improve the purity of the final product. |

Green Chemistry Approaches in the Synthesis of this compound

While specific research on green chemistry approaches for the synthesis of this compound is not extensively detailed in the provided search results, general principles of green chemistry can be applied to make the synthesis more environmentally benign.

One key area of focus is the reduction of waste and the use of less hazardous reagents. Traditional sulfonation methods often use large excesses of sulfuric acid or oleum, leading to significant acid waste. A patent for the preparation of 4-aminobenzenesulfonic acid (sulfanilic acid) describes a method that claims to have no side reactions and produces a high-purity product. google.com While this is for the monosulfonated product, the principles of avoiding side reactions contribute to a greener process.

The use of solid acid catalysts could be an alternative to large quantities of sulfuric acid, potentially simplifying work-up procedures and allowing for catalyst recycling.

Another aspect of green chemistry is improving energy efficiency. The high temperatures often required for sulfonation reactions contribute to the energy consumption of the process. Developing synthetic routes that can be performed at lower temperatures would be a significant green improvement.

Furthermore, exploring alternative, less hazardous solvents or even solvent-free reaction conditions would align with green chemistry principles. The synthesis of sulfanilic acid has been carried out by baking aniline sulfate (B86663), which is a solid-phase reaction, potentially reducing the need for solvents. google.com

While not directly related to the synthesis of the target molecule, the attempted synthesis of 4,4'-bis(dimethylamino)azobenzene-3,3'-disulfonylchloride involved exploring numerous synthetic pathways. wm.edu Such exploratory research is essential for discovering more efficient and greener synthetic routes for complex sulfonated aromatic compounds.

Advanced Characterization and Spectroscopic Analysis of 4 Aminobenzene 1,3 Disulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis of 4-Aminobenzene-1,3-disulfonic Acid and its Derivatives

In the ¹H NMR spectrum of this compound, the aromatic protons appear as distinct signals due to their different chemical environments. The proton on the carbon between the two sulfonic acid groups is expected to be the most deshielded, thus appearing at the lowest field. The other two aromatic protons will have chemical shifts influenced by both the amino group and the sulfonic acid groups.

For a derivative, 4-aminobenzenethiosulfonic acid S-(1-methyl-4,9-dioxo-4,9-dihydro-1H-benzo[f]indol-2-ylmethyl) ester, the aromatic protons of the p-aminobenzenethiosulfonic acid fragment are observed in the range of 6.52–8.07 ppm. researchgate.net The two protons of the amino (-NH) group appear as a signal at 6.34 ppm. researchgate.net

The ¹H NMR spectrum of the monosodium salt of 4-aminobenzenesulfonic acid in D₂O shows two main groups of signals for the aromatic protons at approximately 7.60 ppm and 6.85 ppm. chemicalbook.com

In a study of 4,5-dihydroxybenzene-1,3-disulfonic acid, the aromatic protons appeared as singlets at 7.20 ppm and 7.50 ppm in D₂O. researchgate.net

Representative ¹H NMR Chemical Shifts for Aromatic Protons in this compound and Related Structures

| Compound/Fragment | Proton Position | Chemical Shift (ppm) | Multiplicity | Solvent |

| 4-Aminobenzenethiosulfonic acid fragment | Aromatic | 6.52 - 8.07 | Multiplet | - |

| 4-Aminobenzenethiosulfonic acid fragment | -NH | 6.34 | Singlet | - |

| 4-Aminobenzenesulfonic acid monosodium salt | Aromatic | ~7.60 | Multiplet | D₂O |

| 4-Aminobenzenesulfonic acid monosodium salt | Aromatic | ~6.85 | Multiplet | D₂O |

| 4,5-Dihydroxybenzene-1,3-disulfonic acid | Aromatic | 7.20 | Singlet | D₂O |

| 4,5-Dihydroxybenzene-1,3-disulfonic acid | Aromatic | 7.50 | Singlet | D₂O |

Carbon-13 NMR (¹³C NMR) Analysis of this compound and its Derivatives

¹³C NMR spectroscopy provides information on the different carbon environments in a molecule. In this compound, six distinct signals are expected for the six aromatic carbon atoms, as they are all in unique chemical environments. The carbons directly attached to the sulfonyl groups are expected to have the highest chemical shifts.

For a derivative, 4-{[(4-methylphenoxy)carbonyl]amino}benzenesulfonic acid, the ¹³C NMR spectrum in DMSO-d6 shows signals at δ 151.54, 148.02, 142.79, 138.49, 134.29, 129.49, 126.07, 121.38, 117.15, and 20.30 ppm. researchgate.net In another example, the ¹³C NMR spectrum of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester showed carbon signals for the benzene (B151609) ring moiety at 126.39 ppm, 128.02 ppm, 145.99 ppm, and 150.91 ppm. researchgate.net

The chemical shifts in ¹³C NMR are influenced by the electron-withdrawing or electron-donating nature of the substituents. Carbons attached to electronegative atoms like oxygen or in electron-withdrawing groups like sulfonic acid will appear at a higher chemical shift (downfield). libretexts.org

Typical ¹³C NMR Chemical Shift Ranges for Key Functional Groups youtube.comucl.ac.uk

| Functional Group | Chemical Shift Range (ppm) |

| C=O (in ketones, aldehydes, esters, carboxylic acids) | 150 - 220 |

| C=C (alkene or aromatic) | 100 - 150 |

| C-O (alcohol, ether) | 50 - 100 |

| C-N (amine) | 30 - 60 |

| C-S (sulfonic acid) | Variable, influences adjacent carbons |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify functional groups in a molecule by analyzing its vibrational modes.

The IR spectrum of sulfanilic acid (a related compound) shows characteristic absorption bands. ucv.ro It notably lacks bands for -SO₃H and -NH₂ groups, but instead displays absorptions indicative of an ammonium (B1175870) group, suggesting it exists as a zwitterion in the solid state. ucv.ro

In the synthesis of a new azo dye from 4-aminobenzenesulfonic acid and α-naphthol, the disappearance of the -NH₂ stretching vibrations at 3383 cm⁻¹ and 3307 cm⁻¹ from the 4-aminobenzenesulfonic acid was observed. journalijar.com The resulting azo dye showed a new absorption band at 3437 cm⁻¹ for the -OH group and a band at 1450 cm⁻¹ for the N=N group. journalijar.com The aromatic C-H stretching appeared at 2968 cm⁻¹, and the out-of-plane C-H bending at 879 cm⁻¹. journalijar.com

Key IR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| -NH₂ (in starting material) | Stretching | 3383, 3307 |

| -OH (in azo dye derivative) | Stretching | 3437 |

| N=N (in azo dye derivative) | Stretching | 1450 |

| C-H (aromatic) | Stretching | 2968 |

| C-H (aromatic) | Bending (out-of-plane) | 879 |

| SO₃⁻ | Symmetric and Asymmetric Stretching | ~1030-1060 and ~1150-1250 |

| C-S | Stretching | ~650-700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Azo Dye Characterization Derived from this compound

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of sulfanilic acid in water shows two absorption bands at 248 nm and a shoulder at 294 nm, both attributed to π→π* transitions. ucv.ro Azo dyes derived from this compound are colored compounds, and their UV-Vis spectra show characteristic absorption bands in the visible region. The color of the dye is dependent on the electronic structure of the entire conjugated system. For instance, an azo dye synthesized from 4-aminobenzenesulfonic acid and α-naphthol exhibited a maximum wavelength of absorption (λmax) at 300 nm. journalijar.comjournalijar.com

The position of the λmax can be influenced by the solvent polarity and the pH of the solution. academie-sciences.fr For example, the UV-Vis spectra of some azo dyes show a shift in the absorption maximum in different solvents, a phenomenon known as solvatochromism. academie-sciences.fr The color of azo dyes can also change with pH due to protonation or deprotonation of functional groups, which alters the electronic structure of the molecule. cdnsciencepub.com

UV-Vis Absorption Data for this compound and Derived Azo Dyes

| Compound | λmax (nm) | Solvent | Reference |

| Sulfanilic Acid | 248, 294 (shoulder) | Water | ucv.ro |

| Azo dye (from 4-aminobenzenesulfonic acid and α-naphthol) | 300 | - | journalijar.comjournalijar.com |

| Azo dye (Disperse Red 19) | 285 (UV), 495 (Visible) | Ethanol | docbrown.info |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

The molecular weight of this compound is 253.25 g/mol . chemicalbook.comsamaterials.com In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to this mass. The fragmentation pattern of sulfonates often involves the loss of SO₂. aaqr.org For aromatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org The presence of a nitrogen atom results in a molecular ion peak with an odd mass number, a principle known as the nitrogen rule. libretexts.orgslideshare.net

The electron ionization mass spectrum of sulfanilic acid (p-aminobenzenesulfonic acid) shows a prominent molecular ion peak at m/z 173. nist.govnih.gov Other significant fragments are observed at m/z 108, 92, 80, and 65. nist.govnih.gov

Mass Spectral Data for Sulfanilic Acid (a related compound) nist.govnih.gov

| m/z | Relative Intensity | Possible Fragment |

| 173 | 999 | [M]⁺ (Molecular Ion) |

| 108 | 625 | [M - SO₂ - H]⁺ |

| 92 | 258 | [C₆H₆N]⁺ |

| 80 | 282 | [SO₃]⁺ |

| 65 | 348 | [C₅H₅]⁺ |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Complexes

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. The crystal structure of a salt of a related compound, piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate), has been determined. researchgate.net In this structure, the piperazinediium cation and the 4-aminobenzenesulfonate (B1229798) anions are linked by N-H···O and C-H···O hydrogen bonds, forming a three-dimensional framework. researchgate.net The piperazine (B1678402) ring adopts a chair conformation. researchgate.net

In another study of 4-aminiumbiphenyl benzenesulfonate, the crystal structure revealed that the components are linked by N–H⋯O hydrogen bonds. researchgate.net Such studies provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Chemical Reactivity and Derivatization Studies of 4 Aminobenzene 1,3 Disulfonic Acid

Diazotization and Azo Coupling Reactions for Functional Material Synthesis

The most prominent reaction of 4-Aminobenzene-1,3-disulfonic acid is its conversion into a diazonium salt, which is a cornerstone of azo dye synthesis. nih.gov The primary aromatic amine group is readily diazotized by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). nih.govunb.ca This process converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻).

These diazonium salts are potent electrophiles and are generally used immediately in coupling reactions with electron-rich aromatic compounds (coupling components) such as phenols, naphthols, or other aromatic amines. nih.govcuhk.edu.hk This electrophilic aromatic substitution reaction, known as azo coupling, forms a stable azo bond (-N=N-), which is the chromophore responsible for the color of azo dyes. nih.govunb.ca The two sulfonic acid groups on the this compound moiety are retained in the final dye structure, imparting high water solubility, a desirable property for textile dyeing applications. cuhk.edu.hk The specific color of the resulting dye is determined by the chemical structure of the coupling component. cuhk.edu.hk For instance, coupling with various substituted naphthols or pyrazolones can produce a wide spectrum of colors from yellow and orange to red and blue. dyestuffintermediates.com

Table 1: Examples of Azo Coupling Reactions with Diazotized Aminosulfonic Acids

| Diazonium Component Precursor | Coupling Component | Resulting Dye Class/Name | Reference |

|---|---|---|---|

| 4-Aminobenzenesulfonic acid | Naphthalen-2-ol | Acid Orange 7 | dyestuffintermediates.com |

| 4-Aminobenzenesulfonic acid | Diphenylamine | Acid Yellow 63 | dyestuffintermediates.com |

| 4-Aminobenzenesulfonic acid | N,N-dimethylaniline | Acid Orange 52 | dyestuffintermediates.com |

| 4-Aminobenzenesulfonic acid | 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | Tartrazine (Acid Yellow 23) | dyestuffintermediates.com |

This table presents examples using the closely related 4-aminobenzenesulfonic acid and another disulfonic acid to illustrate the principle of azo dye formation, a primary application of diazotized this compound.

Electrophilic and Nucleophilic Substitution Pathways Involving this compound

The potential for further substitution on the aromatic ring of this compound is heavily influenced by its existing substituents. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, while the sulfonic acid groups (-SO₃H) are strongly deactivating and meta-directing. wikipedia.org

For electrophilic aromatic substitution (EAS), the reaction conditions dictate the outcome. In strongly acidic media, required for reactions like nitration or further sulfonation, the amino group is protonated to form an ammonium (B1175870) group (-NH₃⁺). libretexts.org This protonated group is strongly deactivating and meta-directing. libretexts.org With three deactivating groups (two -SO₃H and one -NH₃⁺) present, the benzene (B151609) ring becomes extremely electron-deficient, making further electrophilic attack very difficult. Any potential substitution would be directed to the remaining open position, which is meta to all three groups (position 5).

Nucleophilic aromatic substitution (NAS) on an electron-rich benzene ring is generally unfavorable. However, the presence of the two strongly electron-withdrawing sulfonic acid groups makes the ring more susceptible to attack by strong nucleophiles. If a good leaving group were present at one of the ring positions, a NAS reaction could theoretically occur, but this is not a commonly reported pathway for this specific molecule. The amino group itself can act as a nucleophile, but intramolecular reactions are unlikely, and intermolecular reactions would compete with other nucleophiles in a given reaction mixture. masterorganicchemistry.com

Complexation Reactions with Metal Ions and Coordination Chemistry Studies

The amino and sulfonic acid groups of this compound provide potential sites for coordination with metal ions. The nitrogen atom of the amino group has a lone pair of electrons, and the oxygen atoms of the deprotonated sulfonate groups (-SO₃⁻) are also potential donors, allowing the molecule to act as a chelating ligand. researchgate.netorientjchem.org

Studies on structurally similar compounds, such as 4,4′-diamino-2,2′-stilbene disulfonic acid (DSD), have demonstrated potent metal ion sensing capabilities. nih.govresearchgate.net DSD exhibits selective binding with various heavy metal ions, including Sn²⁺, Fe²⁺, Co²⁺, and Ni²⁺, which can be monitored by changes in its fluorescence or UV-Visible absorption spectra. nih.govresearchgate.net This suggests that this compound could similarly form stable complexes with transition metal ions. The formation of such complexes can lead to the development of new materials, such as coordination polymers or sensors for detecting specific metal ions in aqueous solutions. researchgate.netmdpi.com

Table 2: Metal Ion Sensing by a Structurally Related Aminodisulfonic Acid (DSD)

| Metal Ion | Method of Detection | Observation | Reference |

|---|---|---|---|

| Sn²⁺ | Fluorescence Spectroscopy | Selective fluorescence quenching | nih.govresearchgate.net |

| Fe²⁺, Co²⁺, Ni²⁺ | UV-Visible Spectroscopy | Changes in absorption spectra | researchgate.net |

| Zn²⁺, Cd²⁺, Pb²⁺ | UV-Visible Spectroscopy | Changes in absorption spectra | researchgate.net |

| Cr³⁺, Mn²⁺, K¹⁺ | UV-Visible Spectroscopy | Changes in absorption spectra | researchgate.net |

This table shows data for 4,4′-diamino-2,2′-stilbene disulfonic acid (DSD) to illustrate the coordination potential of aminobenzenesulfonic acid structures.

Formation of Schiff Bases and Related Imines from this compound

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. dergipark.org.trresearchgate.net This reaction typically involves refluxing the amine and the carbonyl compound in a solvent like ethanol. dergipark.org.trresearchgate.net The product contains a carbon-nitrogen double bond (-C=N-), which is part of a conjugated system that can impart interesting optical and electronic properties. dergipark.org.tr

The synthesis of Schiff bases from aromatic amines that also contain sulfonic acid groups is a well-established method for creating multifunctional molecules. dergipark.org.tr These resulting compounds can serve as versatile ligands for the synthesis of metal complexes or as monomers for the production of polymers like poly(azomethine)s. dergipark.org.tr The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the stable imine. dergipark.org.tr

Table 3: General Synthesis of Schiff Bases from Aromatic Amines

| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Diaminobenzenesulfonic acid | 2-Hydroxybenzaldehyde | Reflux in ethanol, 5h | Schiff Base (SCH1) | 85% | dergipark.org.tr |

| 4,4'-Diamino-[1,1'-biphenyl]-2,2'-disulfonic acid | 2-Hydroxybenzaldehyde | Reflux in ethanol, 5h | Schiff Base (SCH2) | 80% | dergipark.org.tr |

| Sulfathiazole | 2-Hydroxybenzaldehyde | Reflux in ethanol, 5h | Sulfonamide Schiff Base | 85% | researchgate.net |

| Dapsone | 2-Hydroxybenzaldehyde | Reflux in ethanol, 4h | Diphenylsulfone Schiff Base | - | nih.gov |

This table provides examples from related sulfonic acid-containing amines to demonstrate the general methodology and typical yields for Schiff base formation.

Oxidation and Reduction Chemistry of the Amino and Sulfonic Acid Moieties in this compound

The functional groups of this compound exhibit distinct behaviors under oxidative and reductive conditions. The sulfonic acid groups are generally robust and resistant to both oxidation and reduction.

The amino group, however, is susceptible to oxidation. Strong oxidizing agents can lead to the formation of complex polymeric materials, similar to the oxidation of aniline (B41778) to polyaniline. The biodegradation of related compounds like p-aminobenzenesulfonic acid (sulfanilic acid) can proceed through oxidative pathways, involving deamination or ring cleavage, highlighting the reactivity of the amino-functionalized ring system. ebi.ac.uk

Regarding reduction, the most significant reaction involves the diazonium salt intermediate. While typically used for azo coupling, the diazonium group can be reduced and replaced by a hydrogen atom (hydrodediazoniation), a reaction that can be useful in multi-step syntheses. Furthermore, if a nitro group were to be introduced onto the ring via electrophilic substitution, it could be selectively reduced to an amino group, providing a route to di- or tri-amino benzenedisulfonic acids. Direct reduction of the parent molecule's amino or sulfonic acid groups is not a common or synthetically useful transformation under standard laboratory conditions.

Applications of 4 Aminobenzene 1,3 Disulfonic Acid in Advanced Materials and Chemical Technologies Research

Research into Reactive Dye Synthesis and Chromophore Development

The primary application of 4-aminobenzene-1,3-disulfonic acid is as a key intermediate in the synthesis of dyes, especially reactive dyes. google.com The presence of a primary aromatic amine group allows it to be readily converted into a diazonium salt, a fundamental step in the creation of azo chromophores, which are responsible for the color of azo dyes. The sulfonic acid groups enhance the water solubility of the resulting dyes, a crucial property for their application in aqueous dyeing processes for substrates like cotton.

The synthesis of novel azo dyes using this compound follows a well-established two-step reaction sequence: diazotization followed by an azo coupling reaction.

Diazotization: The process begins with the diazotization of this compound. The aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary amino group (-NH₂) into a highly reactive diazonium salt group (-N₂⁺Cl⁻). The two sulfonic acid groups remain unchanged and serve to solubilize the molecule.

Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich coupling components, such as phenols, naphthols, or aromatic amines. This electrophilic aromatic substitution reaction, known as azo coupling, forms a stable azo bond (-N=N-), which links the two aromatic rings and creates the extended conjugated system of the chromophore.

A specific example is the manufacture of C.I. Reactive Orange 67. In its synthesis, this compound is first diazotized. The resulting diazonium salt is then coupled with 1-(3-Aminophenyl)urea. The product of this reaction is subsequently condensed with 5-Chloro-2,4,6-trifluoropyrimidine to yield the final reactive dye. worlddyevariety.com This multi-step synthesis demonstrates how this compound serves as the foundational block for a complex reactive dye molecule.

The performance of dyes derived from this compound is evaluated based on their dyeing characteristics and the fastness of the coloration on different materials, most notably cotton. The sulfonic acid groups not only provide water solubility but also influence the dye's affinity for the substrate. In reactive dyes, a reactive group (like the fluorotriazine in C.I. Reactive Orange 67) is incorporated to form a covalent bond with the functional groups (e.g., hydroxyl groups) of the textile fiber. This covalent fixation leads to excellent wash fastness properties.

The dyeing performance is assessed by measuring the exhaustion (%E) and fixation (%F) of the dye onto the fabric. High exhaustion and fixation rates are desirable as they lead to more efficient dyeing processes and less dye in the effluent. The fastness properties, which indicate the resistance of the color to various agents, are critical for the commercial viability of a dye. These are typically rated on a scale (e.g., 1 to 5 or 1 to 8), with higher numbers indicating better fastness.

Below is a table summarizing the fastness properties of C.I. Reactive Orange 67, a dye synthesized using this compound.

Table 1: Fastness Properties of C.I. Reactive Orange 67

| Property | Rating |

|---|---|

| Light Fastness | 6-7 |

| Washing Fastness (Fading) | 5 |

| Washing Fastness (Staining) | 5 |

| Perspiration Fastness (Fading) | 5 |

| Perspiration Fastness (Staining) | 5 |

| Oxygen Bleaching | 3 |

Data sourced from World Dye Variety. worlddyevariety.com The ratings are on a scale of 1-8 for light fastness and 1-5 for other properties.

The data indicates that the dye exhibits very high light fastness and excellent fastness to washing and perspiration, making it a high-performance colorant for cellulosic fibers. worlddyevariety.com

Exploration in Polymer Chemistry and Functional Polymer Design Utilizing this compound

In the realm of polymer chemistry, this compound is an attractive building block for creating functional polymers. Its bifunctional nature, possessing both a nucleophilic amine group and hydrophilic sulfonic acid groups, allows it to be incorporated into polymer chains to impart specific properties.

The primary route for this is through step-growth polymerization, such as polycondensation reactions. The amine group can react with electrophilic functional groups like carboxylic acid chlorides (acyl chlorides) or anhydrides to form polyamide or polyimide backbones, respectively. When this compound is used as a diamine monomer or co-monomer, the resulting polymer chain becomes functionalized with pendant sulfonic acid (-SO₃H) groups.

For instance, in the synthesis of sulfonated aromatic polyamides, a disulfonated diamine can be reacted with a diacyl chloride in an interfacial polymerization setup. nih.gov A model for this process is the reaction between 2,2′-benzidinedisulfonic acid (BDSA), a structurally analogous disulfonated diamine, and isophthaloyl chloride (IPC) to produce a sulfonated polyamide. nih.gov This approach can be adapted using this compound to create polymers where the sulfonic acid groups are directly attached to the main polymer backbone.

These sulfonic acid groups render the polymers hydrophilic and can act as ion-exchange sites. Sulfonated polymers are extensively researched for applications such as:

Proton Exchange Membranes (PEMs): In fuel cells, these polymers facilitate the transport of protons. The sulfonic acid groups provide the necessary acidic sites for proton conduction.

Water Treatment Membranes: The hydrophilic nature and charged groups can be used to create membranes for filtration, desalination, or the capture of heavy metal ions. nih.gov

Inherently Conductive Polymers: The presence of ionizable groups can contribute to the electrical conductivity of the polymer matrix.

The incorporation of this compound into polymer structures is a key strategy for designing materials with tailored thermal stability, mechanical strength, and specific functionalities for advanced technological applications.

Catalytic Applications in Organic Transformations

The functional groups of this compound also enable its use in catalysis, where it can act as a Brønsted acid or participate in redox processes through its derivatives.

A Brønsted acid is a chemical species that donates a proton (H⁺). The two sulfonic acid (-SO₃H) groups on the this compound molecule are strongly acidic, comparable in strength to sulfuric acid. thieme-connect.de This makes the compound an effective solid acid catalyst for a variety of organic reactions that are promoted by protons.

The general mechanism for Brønsted acid catalysis involves the protonation of a substrate by the catalyst, which makes the substrate more electrophilic and thus more reactive towards a nucleophile. Arenesulfonic acids are frequently used as catalysts in reactions such as:

Esterification: Catalyzing the reaction between a carboxylic acid and an alcohol to form an ester. thieme-connect.deresearchgate.net

Acetalization: Promoting the formation of acetals from aldehydes or ketones and alcohols. rsc.org

Hydrolysis: Facilitating the cleavage of bonds, such as in the hydrolysis of esters or amides.

As a solid acid catalyst, this compound offers advantages over liquid acids like sulfuric acid, including easier separation from the reaction mixture, reduced corrosiveness, and potential for recyclability. The catalytic activity is directly related to the proton-donating ability of its sulfonic acid functions. researchgate.net

While the parent compound is primarily recognized for its role as a Brønsted acid, its derivatives are actively researched for mediating redox reactions. The amino group and the aromatic ring can be involved in electron transfer processes.

In the context of oxidation, derivatives of arenesulfonic acids have been developed into powerful catalysts. For example, 2-iodoxybenzenesulfonic acid (IBS), which can be generated in situ from its precursor 2-iodobenzenesulfonic acid, is an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids when used with an oxidant like Oxone. organic-chemistry.org The sulfonic acid group in these iodoarene catalysts plays a crucial electronic role, enhancing the reactivity of the hypervalent iodine center that performs the oxidation. Theoretical calculations suggest that the ionic character of the bond between the hypervalent iodine and the sulfonate group lowers the energy barrier for the oxidation process. organic-chemistry.org

Regarding reduction, the presence of the amino group in this compound is itself a result of a reduction reaction. Aromatic nitro compounds are common precursors to aromatic amines, and the synthesis of aminobenzenesulfonic acids often involves the reduction of a corresponding nitrobenzenesulfonic acid. This illustrates the compound's place within reduction pathways, where the transformation of a nitro group to an amine is a key step, highlighting its role as a product in industrially significant reduction processes.

Development of Sensors and Probes in Analytical Research

The dual functionality of this compound, with its basic amino group and acidic sulfonic acid groups, makes it a molecule of interest for the creation of chemical sensors and probes. These functional groups can interact with various analytes through mechanisms such as electrostatic interactions, hydrogen bonding, and covalent bond formation, leading to detectable signals.

Colorimetric Detection Methods Employing this compound

Colorimetric sensors offer a straightforward and often rapid method for the detection of chemical species, where the presence of an analyte induces a change in color that can be observed with the naked eye or quantified with simple instrumentation. This compound is a well-established intermediate in the synthesis of various dyes, including C.I. Reactive Orange 67 and C.I. Direct Brown 79. dyestuffintermediates.com This foundational role in dye chemistry underscores its inherent chromophoric potential.

The primary mechanism through which this compound can be utilized in colorimetric sensing is via diazotization of its primary amino group, followed by a coupling reaction with a suitable aromatic compound. This is a classic reaction pathway for the formation of intensely colored azo dyes. The resulting azo compound's color can be modulated by the choice of the coupling agent and can be sensitive to the presence of specific ions or molecules that interact with the dye structure.

While direct research on this compound as a standalone colorimetric sensor is not extensively documented, the principle is well-established with structurally similar compounds. For example, its isomer, sulfanilic acid (4-aminobenzenesulfonic acid), is widely used in the quantitative analysis of nitrate (B79036) and nitrite ions. wikipedia.org In this method, sulfanilic acid is diazotized by nitrite under acidic conditions, and the resulting diazonium salt is coupled with N-(1-Naphthyl)ethylenediamine to produce a vibrant red azo dye, the intensity of which is proportional to the nitrite concentration. wikipedia.org

Similarly, derivatives of aminobenzenesulfonic acids have been functionalized onto nanoparticles to create sensitive colorimetric probes for metal ions. researchgate.net The sulfonic acid groups can aid in stabilizing the nanoparticles, while the amino group provides a reactive handle for detecting the target analyte. Given these precedents, this compound is a strong candidate for the development of novel colorimetric detection methods for a variety of analytes.

Table 1: Comparison of Related Compounds in Colorimetric Sensing

| Compound | Analyte Detected | Principle |

| Sulfanilic Acid | Nitrite/Nitrate | Diazotization-coupling reaction forming an azo dye. wikipedia.org |

| 4,4′-diamino-2,2′-stilbene disulfonic acid | Sn²⁺ ions | Selective fluorescence quenching and UV-Vis spectral changes upon metal ion binding. nih.gov |

| 1-amino-2-naphthol-4-sulfonic acid | Cd²⁺ ions | Functionalization of silver nanoparticles, causing aggregation and a color change in the presence of the ion. researchgate.net |

pH Indicator Applications Derived from this compound

The presence of both acidic (sulfonic acid) and basic (amino) moieties within the same molecule gives this compound a zwitterionic character, which is highly dependent on the pH of the surrounding medium. This pH-dependent nature is the fundamental requirement for a pH indicator.

At very low pH, both the sulfonic acid groups and the amino group will be protonated. As the pH increases, the sulfonic acid groups, being strongly acidic, will deprotonate first, followed by the deprotonation of the anilinium ion (the protonated amino group) at a higher pH. These changes in the protonation state of the molecule alter its electronic structure and, consequently, its absorption spectrum in the UV-visible range. If these changes occur within the visible spectrum, the compound can function as a pH indicator.

The related compound, 4-aminobenzenesulfonic acid, is known to be used as an indicator solution. Its zwitterionic nature and pH-dependent solubility are well-documented. The introduction of a second sulfonic acid group in this compound would be expected to modify the pKa values of the functional groups and potentially shift the pH range over which it changes color, allowing for its application in different analytical scenarios. The development of derivatives by attaching chromophoric groups to the parent molecule could further enhance its utility as a pH indicator with distinct color transitions.

Applications in Nanomaterial Synthesis and Functionalization

The unique properties of this compound make it a valuable building block for the burgeoning field of nanomaterials. Its functional groups can be exploited to synthesize, stabilize, and modify nanomaterials for specific research purposes.

Incorporation into Nano-sized Complexes for Research

Research has demonstrated the utility of amino-functionalized aromatic sulfonic acids in the creation of nano-sized complexes and functionalized nanoparticles. These nanomaterials often serve as platforms for sensing, catalysis, or drug delivery research. The sulfonic acid groups are particularly effective at capping nanoparticles, preventing their aggregation and ensuring their stability in aqueous dispersions through electrostatic repulsion. The amino group, on the other hand, serves as a versatile anchor point for attaching other molecules or as an active site for sensing interactions.

For instance, research has shown that 4-aminothiophenol (B129426) can be used to modify gold nanoparticles for the colorimetric determination of explosives. nih.gov In a similar vein, 1-amino-2-naphthol-4-sulfonic acid has been used to functionalize silver nanoparticles for the detection of cadmium ions. researchgate.net The presence of Cd²⁺ induces the aggregation of the functionalized nanoparticles, leading to a distinct color change from yellow to reddish-brown. researchgate.net

Following these examples, this compound could be employed to create stable, water-dispersible nanoparticles (e.g., gold, silver, or quantum dots). The two sulfonic acid groups would provide enhanced stability, while the amino group could be used to detect analytes or to be conjugated with biomolecules for targeted applications in biomedical research.

Functionalization of Nanofiltration Membranes with this compound

Nanofiltration is a membrane-based separation technology that is gaining traction for applications such as water softening and the removal of organic pollutants. The performance of nanofiltration membranes is critically dependent on their surface properties, including hydrophilicity and surface charge. Modifying the surface of these membranes is a common strategy to improve their flux, rejection capabilities, and resistance to fouling.

Amino-functionalized molecules are frequently used to modify membrane surfaces. Studies have shown that incorporating amino-functionalized nanoparticles or monomers into the membrane structure can enhance performance. For example, the modification of polyethersulfone (PES) membranes with amino-functionalized additives has been shown to increase hydrophilicity and improve dye removal capabilities. researchgate.net In one study, modified membranes demonstrated significantly higher rejection of Direct Red-16 (>97%) and Methyl Orange (95%) compared to the unmodified membrane. researchgate.net

This compound is an excellent candidate for the surface functionalization of nanofiltration membranes. The amino group can be reacted with the membrane polymer, for instance, through interfacial polymerization to form a thin selective layer. The two sulfonic acid groups, being highly polar, would dramatically increase the hydrophilicity of the membrane surface. This increased hydrophilicity can lead to higher water flux and, crucially, enhanced antifouling properties by reducing the hydrophobic interactions that cause organic molecules and microorganisms to adhere to the surface. Furthermore, the negatively charged sulfonate groups would create a Donnan exclusion effect, which would be highly effective in rejecting anionic dyes and other negatively charged solutes from water. researchgate.netdntb.gov.ua

Table 2: Potential Effects of Membrane Functionalization with this compound

| Property | Expected Improvement | Mechanism |

| Hydrophilicity | Increase | Introduction of polar sulfonic acid groups. |

| Water Flux | Increase | Higher hydrophilicity reduces resistance to water transport. |

| Antifouling | Increase | Reduced hydrophobic interactions with foulants. |

| Anion Rejection | Increase | Donnan exclusion effect from negatively charged sulfonate groups. |

Pharmacological and Biological Research Aspects of 4 Aminobenzene 1,3 Disulfonic Acid and Its Analogues

Role as a Precursor in Pharmaceutical Intermediate Synthesis

4-Aminobenzene-1,3-disulfonic acid is a significant compound in the synthesis of pharmaceutical intermediates, largely due to its nature as a versatile building block. samaterials.comsigmaaldrich.com Its structural characteristics, including an amino group and two sulfonic acid groups, allow for a variety of chemical modifications. This adaptability makes it a valuable component in the field of medicinal chemistry. A notable application of this compound is in the creation of azo dyes, which are utilized in further research for their biological activities. nih.gov

The presence of sulfonic acid groups in this compound often improves the water solubility of molecules derived from it, which is a beneficial characteristic for many potential drug compounds. chemicalbook.com This compound is prepared by sulfonating 4-aminobenzenesulfonic acid with oleum (B3057394). chemicalbook.com It is also a key component in the synthesis of sulfa drugs, which are known for their antibacterial properties. wikipedia.org Specifically, 4-Aminobenzenesulfonic acid is instrumental in the manufacturing of azo dyes and the synthesis of these sulfa drugs.

The process of creating diazo compounds from this compound allows for its use in the production of both dyes and sulfa drugs. wikipedia.org This highlights the compound's role as a common building block in organic chemistry. wikipedia.org

Development of P2 Receptor Antagonists and Related Drug Targets Derived from this compound

This compound serves as a reagent in the synthesis of arylazopyridoxal phosphate (B84403) and phosphonate (B1237965) derivatives, which function as P2 receptor antagonists. chemicalbook.com The P2 receptors are significant targets for drug research as they are involved in various physiological processes, including neurotransmission and inflammatory responses. nih.govfrontiersin.org

The development of antagonists for these receptors is a key area of pharmacological research. Structure-activity relationship (SAR) studies have shown that the number and position of anionic sulfonate groups are crucial for the blockade of P2-receptor subtypes. nih.gov This makes compounds with sulfonic acid groups, like this compound, important for these investigations.

Research has led to the identification of novel antagonists with improved affinity and selectivity compared to widely used antagonists like Reactive Blue 2. nih.gov For example, a derivative, MG 50-3-1, has been identified as a potent and selective antagonist at P2Y1-like-receptors. nih.gov Another compound, N-(p-Methylphenylsulfonyl)phenoxazine (PSB-12062), has been identified as a selective P2X4 antagonist. nih.gov These findings underscore the potential of derivatives of this compound as leads for future drug development targeting P2 receptors. nih.govfrontiersin.org

| Compound | Target Receptor | Activity | Reference |

|---|---|---|---|

| MG 50-3-1 | P2Y1-like | Potent antagonist (IC50 = 4.6 nM) | nih.gov |

| N-(p-Methylphenylsulfonyl)phenoxazine (PSB-12062) | P2X4 | Selective antagonist (IC50 = 0.928–1.76 μM) | nih.gov |

| Pyridoxalphosphate-6-azophenyl-2′,4′-disulfonic acid (PPADS) | P2X1, P2X7, P2Y1 | Potent antagonist | nih.gov |

Investigation of Antimicrobial Activities of Derivatives of this compound

Derivatives of this compound have been a focus of research for their potential antimicrobial properties. The core structure of this compound can be modified to create a variety of derivatives, including sulfonamides, which have shown significant biological activities. nih.govresearchgate.net The synthesis of these compounds often involves the reaction of sulfonyl chloride with amines, a method that has been adapted to be more general and effective. researchgate.net

The resulting sulfonamide derivatives have been screened for their effectiveness against a range of bacterial and fungal strains. nih.govresearchgate.netepa.gov Studies have shown that some of these compounds exhibit potent antibacterial activity, in some cases comparable to existing antibiotics like ciprofloxacin. nih.gov For instance, certain novel sulfonamides have demonstrated strong activity against E. coli. nih.gov

The introduction of metal complexes with these sulfonamide derivatives has also been explored, with some metal complexes showing enhanced anti-urease and antibacterial activities. researchgate.netresearchgate.netscilit.com Schiff bases, another class of derivatives, have also been synthesized and, along with their metal complexes, have been noted for their biological activities, including antibacterial and antifungal effects. researchgate.netnih.gov

| Derivative Class | Tested Against | Observed Activity | Reference |

|---|---|---|---|

| Novel Sulfonamides | Gram-negative bacteria (E. coli) | Potent activity, comparable to ciprofloxacin | nih.gov |

| Sulfonamide Metal Complexes | Various enzymes and microbes | Moderate to high anti-urease and antibacterial activity | researchgate.net |

| Schiff Base Metal Complexes | Bacteria and fungi | Wide range of biological activities including antimicrobial | researchgate.netnih.gov |

| 1,3,4-Oxadiazole Derivatives | S. aureus, MRSA | Potent action, in some cases stronger than vancomycin | nih.gov |

Antioxidant Properties and Reactive Oxygen Species Scavenging Studies of Related Sulfonic Acids

Sulfonic acid derivatives have garnered attention for their antioxidant capabilities. patsnap.com These compounds can neutralize free radicals, offering protection against oxidative stress, which is implicated in a variety of diseases. patsnap.comnih.gov The antioxidant activity is often attributed to the structure of these compounds, which includes at least one aromatic ring with attached hydroxyl groups. mdpi.com

Studies on related compounds like para-aminobenzoic acid have demonstrated antioxidant properties by inhibiting the autoxidation of adrenaline. researchgate.net The antioxidant effects of sulfur-containing amino acids have also been reviewed, indicating that the reduced forms of these compounds are generally stronger antioxidants. nih.gov

The antioxidant activity of these compounds is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comresearchgate.net Research has shown that some sulfonamide derivatives exhibit promising antioxidant activity in these tests. researchgate.netnih.gov For example, certain novel sulfonamides have shown potential antioxidant activity, with one compound, HR5, demonstrating notable results. researchgate.net Additionally, some coumarin-containing sulfonamide derivatives have exhibited good antioxidant activities. nih.gov

Chelating Agent Applications in Biological Systems

Chelating agents are crucial in biological systems for their ability to bind with metal ions, which can help in transporting metals to or from target sites. nih.govnih.gov These agents, which include aminopolycarboxylates and polyphosphonates, form stable complexes with metal ions, a process known as chelation. semanticscholar.org The stability of these metal chelates is a key factor in their biological application. nih.gov

Aromatic amino acids have been shown to interact with metal complexes through various forces, including electrostatics and hydrogen bonding. mdpi.com This interaction is fundamental to the role of these compounds in biological systems. Metal complexes of certain ligands can be used to transport drugs to target organs or to remove toxic compounds from the body. nih.gov

The design of effective chelating agents often involves creating multidentate ligands that can bind metal ions with high affinity. The introduction of additional donor groups to a molecule can enhance its chelating properties. While direct studies on this compound as a chelating agent are not extensively detailed in the provided context, the presence of amino and sulfonate groups suggests a potential for metal ion coordination. The modification of this structure could lead to the development of new chelating agents for various biological applications.

Computational and Theoretical Investigations of 4 Aminobenzene 1,3 Disulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules like 4-Aminobenzene-1,3-disulfonic acid. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. nih.gov

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of organic molecules. mdpi.com For compounds related to this compound, such as 4-aminobenzenesulfonic acid (sulfanilic acid), DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p) or cc-pVTZ), have been employed to optimize the molecular geometry. researchgate.netnih.gov These studies help in understanding the intramolecular and intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com

DFT calculations are also used to determine various quantum chemical parameters that describe a molecule's reactivity. mdpi.com These parameters include hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω). For instance, a related chalcone (B49325) derivative was found to have low hardness and high softness, indicating high chemical reactivity. mdpi.com While specific DFT data for this compound is not abundant in the provided results, the methodologies applied to similar sulfonic acid derivatives are directly applicable. researchgate.netqub.ac.uk

Table 1: Calculated Quantum Chemical Parameters for a Related Chalcone Derivative mdpi.com

| Parameter | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

| Hardness (η) | Lower than previously reported values |

| Softness (S) | Higher than previously reported values |

| Electronegativity (χ) | High |

| Electrophilicity Index (ω) | High |

| Nucleophilicity Index | 2.95 eV (classified as moderate) |

Note: Specific values for this compound require dedicated calculations.

Molecular Orbital Analysis of this compound

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic transitions and reactivity. masterorganicchemistry.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A smaller gap generally suggests higher reactivity and lower stability. nih.gov

For analogous molecules like 4-aminobenzenesulfonic acid, Frontier Molecular Orbital (FMO) analysis has shown a relatively low energy gap, which is indicative of potential for applications like nonlinear optics (NLO). researchgate.net The distribution of HOMO and LUMO across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net In many aromatic compounds, the HOMO is often distributed over the electron-donating groups and the phenyl ring, while the LUMO is localized on the electron-accepting groups. mdpi.com For this compound, the amino group would act as the primary electron donor, and the two sulfonic acid groups would be the electron acceptors.

Table 2: Key Concepts in Molecular Orbital Analysis

| Concept | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; site of oxidation. reddit.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; site of reduction. reddit.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and polarizability. A small gap suggests high reactivity. nih.govnih.gov |

| Electron Density Distribution | Spatial distribution of electrons in orbitals | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a femtosecond to microsecond timescale. nih.gov

For a molecule like this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or interacting with a biological target. nih.gov The simulations can elucidate the preferred conformations of the flexible sulfonic acid groups and the amino group. Understanding these conformational preferences is crucial as they can significantly influence the molecule's properties and its ability to interact with other molecules. nih.gov

MD simulations are also instrumental in studying intermolecular interactions, such as hydrogen bonding between the sulfonic acid and amino groups of one molecule and surrounding solvent molecules or other solute molecules. researchgate.net By analyzing the trajectories from MD simulations, one can calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net

Computer-Aided Design (CAD) and Virtual Screening for Novel Applications Involving this compound

Computer-Aided Design (CAD), often referred to as Computer-Aided Drug Design (CADD) in the pharmaceutical context, encompasses a range of computational techniques used to design and discover new molecules with desired properties. nih.govnih.gov Virtual screening is a key component of CADD, where large libraries of virtual compounds are computationally evaluated for their potential to bind to a specific target or exhibit a particular activity. nih.gov

This compound can serve as a scaffold or starting point for the design of new functional molecules. For instance, it is used as a reagent in the synthesis of arylazopyridoxal phosphate (B84403) and phosphonate (B1237965) derivatives that act as P2 receptor antagonists. chemicalbook.com Using CADD, derivatives of this compound can be virtually designed by adding various substituents to the aromatic ring or modifying the existing functional groups. researchgate.net

These virtual derivatives can then be subjected to virtual screening protocols. nih.gov This typically involves docking the molecules into the active site of a target protein to predict their binding affinity and mode of interaction. nih.gov This approach allows for the rapid and cost-effective identification of promising candidates for synthesis and further experimental testing, accelerating the discovery of new materials or therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Modeling for Biological and Material Properties of this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or material properties. mdpi.comnih.gov The goal of SAR/QSAR is to identify the chemical features that are responsible for a molecule's activity and to build predictive models that can estimate the activity of new, unsynthesized compounds. mdpi.com

For derivatives of this compound, SAR studies would involve synthesizing a series of related compounds with systematic variations in their structure. researchgate.net For example, different substituents could be introduced at various positions on the benzene (B151609) ring. The biological activity or material property of interest for each compound would then be measured experimentally.

QSAR models are then developed using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to establish a mathematical relationship between the measured activity and calculated molecular descriptors. mdpi.comnih.gov These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. frontiersin.org Successful QSAR models can provide valuable insights into the mechanism of action and guide the design of more potent or effective derivatives of this compound for specific applications. qub.ac.uknih.gov

Environmental Research and Sustainable Chemistry of 4 Aminobenzene 1,3 Disulfonic Acid

Environmental Fate and Transformation Pathways of 4-Aminobenzene-1,3-disulfonic Acid

This compound, a member of the sulfonated aromatic amines (SAAs) class, presents a significant environmental challenge due to its persistence and potential for widespread distribution in aquatic and terrestrial ecosystems. The presence of two hydrophilic sulfonate groups on the benzene (B151609) ring renders the compound highly water-soluble and generally resistant to microbial degradation. researchgate.net This characteristic hinders its removal during conventional wastewater treatment processes, leading to its potential release into the environment. nih.govazregents.edu

The environmental fate of this compound is largely dictated by its chemical structure. The strong carbon-sulfur bond in the sulfonate groups is not easily cleaved by common environmental microorganisms. researchgate.net Studies on related sulfonated aromatic amines have shown that their biodegradability is highly dependent on the position and number of sulfonate groups. researchgate.net While some isomers of aminobenzenesulfonic acid (ABS), such as the 2-ABS and 4-ABS, have shown susceptibility to degradation under specific aerobic conditions by specialized microbial consortia, information on the transformation of the 1,3-disulfonic acid isomer is scarce. nih.govazregents.eduresearchgate.net It is generally understood that the presence of multiple sulfonate groups further increases the compound's recalcitrance. researchgate.net